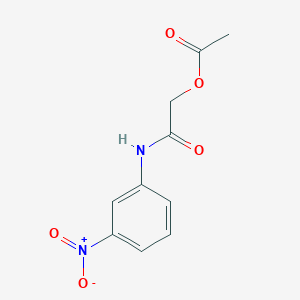
Acetamide, N-(3-nitrophenyl)-2-acetoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-nitrophenyl)-2-acetoxy- is an organic compound with the molecular formula C8H8N2O3. It is also known by other names such as acetanilide, 3’-nitro-; m-nitroacetanilide; N-(3-nitrophenyl)acetamide; N-acetyl-m-nitroaniline; 3-nitro-N-acetylaniline; 3’-nitroacetanilide; 3-nitroacetanilide; and N-(3-nitrophenyl)acetic acid amide . This compound is characterized by the presence of a nitro group attached to the phenyl ring and an acetamide group.
Méthodes De Préparation
The synthesis of Acetamide, N-(3-nitrophenyl)-2-acetoxy- typically involves the nitration of acetanilide. The nitration process introduces a nitro group into the aromatic ring of acetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position of the phenyl ring .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Acetamide, N-(3-nitrophenyl)-2-acetoxy- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, N-(3-nitrophenyl)-2-acetoxy- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-nitrophenyl)-2-acetoxy- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparaison Avec Des Composés Similaires
Acetamide, N-(3-nitrophenyl)-2-acetoxy- can be compared with other similar compounds such as:
Acetanilide: Lacks the nitro group and has different chemical and biological properties.
m-Nitroacetanilide: Similar structure but may have different reactivity and applications.
N-Acetyl-m-nitroaniline: Another name for the same compound, highlighting its structural features.
Propriétés
Formule moléculaire |
C10H10N2O5 |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
[2-(3-nitroanilino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)17-6-10(14)11-8-3-2-4-9(5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
Clé InChI |
FXPSKSZDZMYNHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)





![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
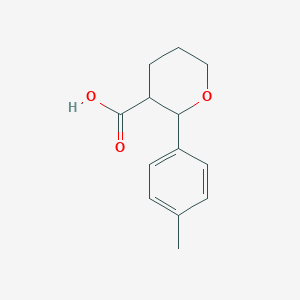
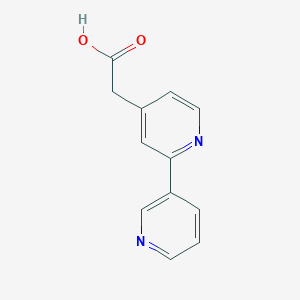
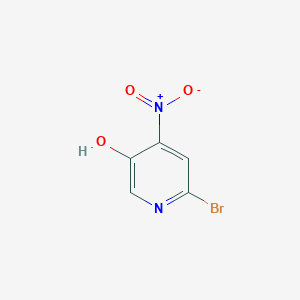
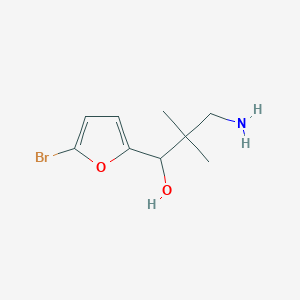

![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
